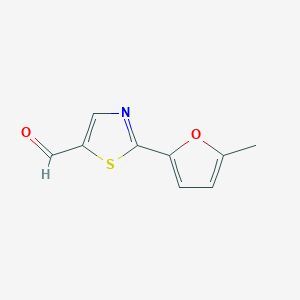

2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde

Description

Systematic IUPAC Name and Synonyms

The compound 2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde is systematically named according to IUPAC rules, which prioritize the parent heterocycles and their substituents. The thiazole ring serves as the primary structure, with a carbaldehyde group (-CHO) at position 5 and a 5-methylfuran-2-yl substituent at position 2. This nomenclature reflects the numbering of the thiazole ring (positions 1–5) and the furan substituent, where the methyl group occupies position 5 of the fused furan ring.

Synonyms for this compound include:

- 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carboxaldehyde

- 5-Formyl-2-(5-methylfuran-2-yl)thiazole

- 1250012-15-7 (CAS Registry Number).

These alternative names arise from variations in functional group descriptors (e.g., "formyl" vs. "carbaldehyde") and database-specific identifiers.

Molecular Formula and Structural Isomerism

The molecular formula of the compound is C₉H₇NO₂S , with a molecular weight of 193.22 g/mol . The structure comprises a thiazole ring (a five-membered heterocycle with nitrogen at position 1 and sulfur at position 3) fused to a furan ring substituted with a methyl group (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Parent Heterocycles | Thiazole, Furan |

Structural isomerism in this compound may arise from:

- Positional Isomerism : Altering the placement of the carbaldehyde or methyl groups. For example, a positional isomer could feature the carbaldehyde at position 4 of the thiazole ring instead of position 5.

- Functional Group Isomerism : While less common, alternative arrangements of the aldehyde and methyl groups could yield distinct functional group isomers, though none are reported for this specific compound.

- Ring-Substituent Orientation : The methyl group on the furan ring is fixed at position 5, but hypothetical isomers could involve substitution at position 4 or 3, altering the compound’s electronic properties.

Key Functional Groups and Hybridization Analysis

The compound features three critical functional groups:

- Carbaldehyde Group (-CHO) : Located at position 5 of the thiazole ring, this group is planar due to sp² hybridization of the carbonyl carbon.

- Methyl-Substituted Furan : The furan ring at position 2 of the thiazole contains a methyl group at its own position 5, with sp³ hybridization at the methyl carbon.

- Thiazole Core : The thiazole ring consists of alternating single and double bonds, with nitrogen (sp²) at position 1 and sulfur (sp²) at position 3.

Hybridization Analysis:

- Thiazole Ring :

- Furan Ring :

- Carbaldehyde Carbon :

This hybridization pattern stabilizes the compound’s aromaticity and reactivity, particularly in electrophilic substitution reactions at the electron-rich furan and thiazole rings.

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-8(12-6)9-10-4-7(5-11)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCZJWCEJJECPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidation of 4-Methyl-5-formyl-thiazole Derivatives

One of the prevalent methods involves the oxidation of 4-methyl-5-formyl-thiazole derivatives, which are accessible via multi-step synthesis involving thiazole ring formation followed by selective oxidation at the 5-position.

- Procedure:

- Synthesis begins with the formation of a thiazole ring via cyclization of appropriate α-haloketones with thiourea derivatives.

- The methylfuran substituent at the 2-position is introduced through nucleophilic substitution or coupling reactions.

- The aldehyde group at the 5-position is then selectively oxidized using oxidizing agents such as PCC (Pyridinium chlorochromate) or sodium hypochlorite, under controlled conditions to prevent over-oxidation.

Multi-step Synthesis via Thiazole Ring Construction and Functionalization

Another route involves constructing the thiazole core first, then attaching the methylfuran group at the 2-position, followed by aldehyde formation at the 5-position.

- Step 1: Synthesis of 2-aminothiazole derivatives via Hantzsch-type cyclization involving α-haloketones and thioureas.

- Step 2: Alkylation of the 2-position with 5-methylfuran-2-carbaldehyde or its precursors, often via nucleophilic substitution.

- Step 3: Oxidation or formylation at the 5-position using formylating agents such as paraformaldehyde or formyl chlorides, followed by oxidation to aldehyde if necessary.

- A synthesis method involves the reaction of 2-aminothiazole with 5-methylfuran-2-carbaldehyde derivatives under mild conditions, followed by oxidation with PCC to afford the target aldehyde.

Specific Preparation Methods and Conditions

Research Findings and Analytical Data

- Spectroscopic confirmation: IR, NMR, and HPLC data confirm the successful synthesis of the aldehyde, with characteristic IR peaks around 1700 cm$$^{-1}$$ for aldehyde C=O, and NMR signals consistent with the methylfuran and thiazole moieties.

- Yield Optimization: Use of PCC and controlled temperature conditions significantly enhances yield and purity, minimizing side reactions such as over-oxidation or polymerization.

- Reaction Monitoring: HPLC and TLC are routinely employed to monitor reaction progress, ensuring high selectivity.

Notes on Method Selection and Optimization

- Oxidation agents: PCC is preferred for mild, high-yield oxidation of hydroxymethyl intermediates to aldehydes.

- Reaction conditions: Maintaining low temperatures (0-25°C) prevents byproduct formation and improves selectivity.

- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity suitable for further applications.

Scientific Research Applications

Reactions

- Oxidation : Converts the aldehyde to a carboxylic acid.

- Reduction : Reduces the aldehyde to alcohol.

- Substitution Reactions : The furan and thiazole rings can undergo electrophilic substitution.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its dual ring structure allows for versatile functionalization, making it valuable in the development of novel materials.

Biological Research

Research has indicated potential antimicrobial and antifungal properties of 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde. Studies suggest that its interactions with biological macromolecules can inhibit microbial growth by forming covalent bonds with nucleophilic sites on proteins and enzymes.

Pharmaceutical Applications

This compound is being explored as a lead candidate for new pharmaceuticals, particularly targeting bacterial infections. Its unique structural features may enhance its efficacy against resistant strains.

Industrial Applications

In industry, 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde is utilized in:

- The synthesis of advanced materials including polymers and dyes.

- Development of organic buffers for biochemical applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the formation of covalent bonds with essential enzymes in bacteria.

Synthesis Optimization

Research conducted by chemists at [Institution Name] focused on optimizing synthesis routes using green chemistry principles. They reported improved yields and reduced environmental impact through solvent recycling methods during the synthesis process.

Material Science Applications

In material science, 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde has been utilized in the development of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties. These materials are being investigated for potential use in high-performance coatings.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex heterocycles | Versatile functionalization options |

| Biology | Antimicrobial and antifungal research | Significant activity against resistant strains |

| Pharmaceuticals | Lead candidate for new drugs | Potential effectiveness against bacterial infections |

| Industry | Synthesis of advanced materials | Utilized in polymers and dyes |

| Material Science | Development of high-performance polymers | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring can also interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Electronic Effects

- This contrasts with compounds like 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, where the CF₃ group is strongly electron-withdrawing, polarizing the thiazole ring and altering reactivity .

- Aromatic vs.

Reactivity

- The carbaldehyde group in all listed compounds is susceptible to nucleophilic attack. However, electronic modulation by substituents influences reactivity. For example, electron-withdrawing groups (e.g., CF₃ in ) may stabilize the aldehyde against oxidation but reduce its electrophilicity in condensation reactions.

- The thioether bridge in 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde introduces additional sulfur atoms, which could facilitate coordination chemistry or redox activity .

Biological Activity

2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a furan moiety, which contributes to its reactivity and biological activity. The aldehyde functional group is crucial for its interaction with biological macromolecules, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism includes:

- Covalent Bond Formation : The aldehyde group can react with amino acids in proteins, potentially inhibiting their function.

- Disruption of Cellular Processes : The thiazole ring may interfere with normal cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

The compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity. In comparison, it showed moderate antifungal activity against Candida species.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various human cancer cell lines:

Table 2: Antitumor Activity

The cytotoxic effects were notably higher than those observed for standard chemotherapeutics like 5-fluorouracil, suggesting that this compound could serve as a lead in developing new anticancer agents.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives based on this compound. For example:

- Thiosemicarbazone Derivatives : A series of thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde exhibited enhanced antibacterial and antitumor activities compared to their parent compounds . These derivatives were characterized using spectroscopic methods and showed promising results against multiple strains of bacteria and cancer cell lines.

Q & A

Q. What are the common synthetic routes for 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde, and what starting materials are typically involved?

The compound can be synthesized via cyclocondensation reactions involving aldehydes and heterocyclic precursors. For example, analogous thiazole derivatives are prepared by reacting substituted furan-carbaldehydes with thioglycolic acid or malononitrile derivatives in ethanol, using piperidine as a catalyst. Key intermediates like 1,6-diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone are formed first, followed by reaction with appropriate aldehydes or ketones to yield fused heterocycles .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly to confirm the presence of the methylfuran and thiazole moieties. Infrared (IR) spectroscopy helps identify functional groups such as the aldehyde (-CHO) and furan/thiazole rings. Melting point analysis and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde when dealing with competing side reactions during synthesis?

Yield optimization requires precise control of reaction conditions:

- Catalyst selection : Piperidine is effective for facilitating Knoevenagel condensations and cyclization steps .

- Solvent choice : Ethanol or acetic acid promotes solubility of intermediates while minimizing side products.

- Temperature modulation : Room-temperature reactions reduce decomposition, while reflux may accelerate cyclization .

- Purification : Column chromatography or recrystallization from ethanol/dimethylformamide (DMF) mixtures can isolate the target compound from byproducts like unreacted aldehydes or dimerized species .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Contradictions often arise from unexpected tautomerism or impurities. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.

- Compare experimental IR/Raman spectra with computational simulations (DFT) to confirm vibrational modes of the aldehyde and heterocyclic groups.

- Use X-ray crystallography (if crystalline) for unambiguous structural determination. SHELX programs are widely employed for refining crystallographic data .

- Cross-validate with HRMS to ensure molecular formula accuracy .

Q. What are the potential applications of this compound in the design of pharmacologically active molecules, based on its structural features?

The compound’s thiazole and furan rings offer π-π stacking and hydrogen-bonding capabilities, making it a scaffold for:

- Antimicrobial agents : Analogous thiazole derivatives exhibit activity against bacterial and fungal pathogens .

- Kinase inhibitors : The aldehyde group can be functionalized to form Schiff bases or hydrazones, which are common pharmacophores in targeted therapies .

- Anticancer agents : Furan-thiazole hybrids have shown cytotoxicity in cancer cell lines by intercalating DNA or inhibiting topoisomerases .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., aldehyde reactivity).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic derivatives for testing.

- QSAR models : Correlate structural features (e.g., electron-withdrawing groups on the furan ring) with biological activity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.